molecular formula C19H20N2O3 B2693121 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 1923140-01-5

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide

Cat. No. B2693121
CAS RN: 1923140-01-5
M. Wt: 324.38
InChI Key: RTDMCZMPRWOFII-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide, also known as 2C-MPP, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 2-aminopropiophenone, which is a heterocyclic compound with a bicyclic structure. 2C-MPP is a member of the class of compounds known as phenylpropionamides, which are derivatives of the amino acid phenylalanine. It has been used as a research tool in the study of various biochemical and physiological processes.

Scientific Research Applications

However, a related compound, 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid derivatives, has been highlighted for its biological activities, showing interference with various pathways involved in inflammation, oxidative stress, and cell proliferation. These derivatives represent a class of oleanane triterpenoids, which have been synthesized and patented due to their significant biological activities and potential pharmaceutical use (Masullo, Pizza, & Piacente, 2017). This suggests that compounds with similar structural features could also have promising applications in the development of therapeutic agents targeting similar biological pathways.

properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-11-17(23-2)7-8-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDMCZMPRWOFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide

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